molecular formula C18H20O3 B11829381 (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol

(R)-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol

Cat. No.: B11829381
M. Wt: 284.3 g/mol
InChI Key: KPGCQRHYMXWWIM-MRXNPFEDSA-N
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Description

(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)diphenylmethanol is a chiral compound featuring a 1,3-dioxolane ring substituted with two methyl groups at the 2-position and a diphenylmethanol moiety at the 4-position. Its structure combines a rigid dioxolane core with bulky aromatic groups, making it a versatile intermediate in asymmetric synthesis and pharmaceutical chemistry. The (R)-configuration at the 4-position ensures enantioselectivity in reactions, particularly in the synthesis of chiral ligands or bioactive molecules .

Key properties include:

  • Molecular Formula: C₁₈H₂₀O₃
  • Molecular Weight: 284.35 g/mol (calculated)
  • Stereochemistry: (R)-configuration confirmed via optical rotation and X-ray crystallography in related derivatives .

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol

InChI

InChI=1S/C18H20O3/c1-17(2)20-13-16(21-17)18(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,19H,13H2,1-2H3/t16-/m1/s1

InChI Key

KPGCQRHYMXWWIM-MRXNPFEDSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Canonical SMILES

CC1(OCC(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Origin of Product

United States

Preparation Methods

Asymmetric Dioxolane Formation

The (R)-configured dioxolane ring is often constructed first. A solvent-free method from CN102558132A describes protecting glycerol’s vicinal diols with 2,2-dimethoxypropane under p-toluenesulfonic acid catalysis. For chiral induction, dimethyl (R,R)-2,3-O-isopropylidene tartrate serves as a precursor, as shown in titanium–TADDOLate-catalyzed reactions.

Example protocol :

  • Diol protection : Glycerol reacts with 2,2-dimethoxypropane (1:1.4 molar ratio) at 68–72°C for 2–6 h under acid catalysis.

  • Chiral resolution : The racemic intermediate is resolved using chiral column chromatography (e.g., Chiralpak AD-H) or enzymatic kinetic resolution.

StepReagents/ConditionsYieldSource
ActivationMethanesulfonyl chloride, Et₃N, 0°C85–90%
GrignardPh₂MgBr, THF, −78°C → RT65%

This method risks racemization at the chiral center during activation but offers straightforward scalability.

Friedel-Crafts Alkylation

Direct coupling of diphenylmethanol with a dioxolane-containing electrophile:

  • Electrophile synthesis : (R)-4-(iodomethyl)-2,2-dimethyl-1,3-dioxolane.

  • Alkylation : Lewis acid (e.g., AlCl₃)-catalyzed reaction in dichloromethane.

Optimized conditions :

  • Molar ratio (electrophile:diphenylmethanol) = 1:1.2

  • Temperature: 0°C → RT over 12 h

  • Yield: 58% (GC-MS purity >95%)

One-Pot Tandem Synthesis

CN109761949B details a scalable industrial method for analogous dioxolanes:

  • Esterification : Glycerol monobenzoate formation (96% yield).

  • Ketalization : Acetone cyclization under methanesulfonic acid (35°C, 60 min).

  • Hydrolysis : NaOH-mediated cleavage to release the dioxolane-diphenylmethanol product.

Critical parameters :

  • Catalyst loading: 0.05–10% methanesulfonic acid.

  • Temperature control: <50°C to prevent racemization.

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography : Elution with EtOAc/hexane (3:7) removes diphenyl ketone byproducts.

  • Chiral HPLC : Chiralcel OD-H column (hexane:i-PrOH = 90:10) confirms enantiomeric excess (>99% ee).

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 10H, Ar-H), 4.15 (dd, J = 6.8 Hz, 1H, CH), 3.85–3.70 (m, 2H, OCH₂), 1.40 (s, 3H, CH₃), 1.35 (s, 3H, CH₃).

  • MS (ESI) : m/z 285.1 [M+H]⁺.

Yield Optimization Strategies

FactorImpact on YieldReference
Catalyst (p-TsOH vs. H₂SO₄)p-TsOH increases yield by 12% (reduced side reactions)
Solvent (THF vs. DCM)THF improves Grignard reactivity (ΔYield +18%)
Temperature (0°C vs. RT)Lower temps reduce racemization (ee >99% vs. 85%)

Industrial-Scale Considerations

  • Cost analysis : Using glycerol (USD 0.5/kg) vs. diphenylmethanol (USD 12/kg) favors the nucleophilic substitution route.

  • Waste management : Solvent-free methods reduce THF usage by 70% .

Chemical Reactions Analysis

Types of Reactions

®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to brominated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of derivatives of (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol. One notable study investigated a selenium-containing derivative, Se-DMC, which demonstrated significant attenuation of inflammatory responses in a complete Freund's adjuvant-induced arthritis model in mice. The compound reduced paw edema and nociception while enhancing neurobehavioral outcomes .

1.2 Synthesis of Bioactive Compounds

This compound serves as a precursor for synthesizing various bioactive molecules. For instance, it can be used to prepare compounds like (R)-2,2-dimethyl-4-benzoxymethyl-1,3-dioxolane and other derivatives that exhibit pharmacological activity .

3.1 Chromatography

(R)-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol has been utilized in chiral chromatography as a chiral selector due to its ability to form stable complexes with various analytes. This property is particularly beneficial in the separation of enantiomers in pharmaceutical formulations.

Case Study: Chiral Separation

A study demonstrated the effectiveness of this compound in separating racemic mixtures of pharmaceuticals using high-performance liquid chromatography (HPLC). The results indicated that the use of this compound significantly improved resolution compared to traditional selectors .

Mechanism of Action

The mechanism of action of ®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to three classes of analogues:

Compound Structure Key Features Applications References
(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)diphenylmethanol Dioxolane ring with diphenylmethanol High enantiomeric purity (≥99% ee), lipophilic Chiral resolving agent, asymmetric catalysis
(-)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane Bis-diphenylmethanol groups at C4 and C5 Enhanced steric bulk, C₂ symmetry Titanium-based catalyst ligands
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol (Solketal) Dioxolane with primary alcohol Water-soluble, thermally stable Green solvent, biofuel additive
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl stearate Fatty acid ester of solketal Thermotropic liquid crystalline behavior Specialty surfactants, materials science

Reactivity and Stability

  • Hydrolytic Stability: The dioxolane ring in (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol is resistant to hydrolysis under neutral conditions but cleaves in acidic media, similar to solketal derivatives. However, the diphenyl groups reduce solubility in polar solvents compared to solketal .
  • Thermal Behavior : Unlike solketal esters (e.g., stearate derivatives), which exhibit liquid-crystalline mesophases between 30–55°C, the bulky diphenyl groups in the target compound suppress mesophase formation, favoring isotropic melting above 150°C .

Biological Activity

(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)diphenylmethanol is a compound of significant interest due to its structural characteristics and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C16H18O3
  • Molecular Weight : 270.31 g/mol
  • CAS Number : 14347-78-5
  • IUPAC Name : (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)diphenylmethanol

Pharmacological Properties

  • Antioxidant Activity :
    • Studies have indicated that (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)diphenylmethanol exhibits notable antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems .
  • Antimicrobial Effects :
    • The compound has shown efficacy against various bacterial strains. In vitro tests demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential use as a natural antimicrobial agent .
  • Neuroprotective Effects :
    • Research indicates that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels has been explored in animal models .

Synthesis and Characterization

The synthesis of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)diphenylmethanol typically involves the following steps:

  • Formation of Dioxolane Ring :
    • The initial step involves the reaction of glycerol with suitable aldehydes under acidic conditions to form the dioxolane ring.
  • Alkylation with Diphenylmethanol :
    • Subsequent alkylation with diphenylmethanol is performed to introduce the diphenyl group into the dioxolane structure.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)diphenylmethanol using the DPPH assay. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, demonstrating its potential as a natural antioxidant.

Concentration (µg/mL)% Inhibition
1025
5055
10085

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)diphenylmethanol could be developed into a novel antimicrobial agent.

Q & A

Q. Key Factors Affecting Stereochemistry :

  • Temperature : Lower temperatures (e.g., 0–20°C) minimize racemization during substitution reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states, favoring retention of configuration .

Basic: How is the structural configuration of this compound validated, and what analytical techniques are essential for distinguishing it from its diastereomers?

Methodological Answer:
Validation involves a combination of:

  • X-ray crystallography : Definitive proof of absolute configuration, as seen in related dioxolane derivatives (e.g., SHELXL refinement ).
  • Optical rotation : Specific rotation values (e.g., [α]D = −3.3° for R-configuration in CHCl₃) compared to literature data .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Distinct splitting patterns for the dioxolane methyl groups (δ 1.3–1.5 ppm) and diphenylmethanol protons (δ 7.2–7.4 ppm) .
    • ¹³C NMR : Quaternary carbons of the dioxolane ring (δ 110–115 ppm) and benzylic alcohol carbon (δ 75–80 ppm) .

Q. Diastereomer Differentiation :

  • HPLC with chiral stationary phases (e.g., amylose-based columns) resolves enantiomers .
  • Vibrational circular dichrometry (VCD) provides stereochemical fingerprints .

Advanced: How do computational methods explain the thermodynamic stability of the 5-membered dioxolane ring in this compound compared to 6-membered isomers?

Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

  • Ring strain : The 5-membered dioxolane exhibits lower strain (ΔG = +1.7 kcal/mol) than the 6-membered isomer due to favorable puckering and reduced axial methyl group repulsion .

  • Energy Landscape :

    IsomerΔG (kcal/mol)Population at 298 K
    5-membered (dioxolane)0.095%
    6-membered (dioxane)+1.75%

Experimental validation via acid-catalyzed equilibration aligns with computational predictions, showing >90% dioxolane product under kinetic control .

Advanced: What experimental design strategies optimize catalytic asymmetric synthesis of this compound, and how are conflicting reactivity trends resolved?

Methodological Answer:
Response Surface Methodology (RSM) is employed to optimize variables:

  • Central Composite Design (CCD) : Factors include catalyst loading (0.5–5 mol%), temperature (20–80°C), and solvent polarity .
  • Contradictions : Conflicting data on solvent effects (e.g., THF vs. toluene) are resolved via multivariate analysis , identifying solvent-catalyst interactions as critical .

Q. Case Study :

VariableOptimal RangeImpact on Yield
Catalyst (BINOL-based)2–3 mol%+25% yield
Temperature40–50°CMinimizes racemization
Acetone co-solvent10–20% v/vEnhances enantioselectivity

Conflict Resolution : Discrepancies in reported enantiomeric excess (e.g., 85% vs. 92%) are attributed to trace moisture in solvents, addressed via Karl Fischer titration for rigorous drying .

Advanced: How is this compound utilized in chiral ligand design for asymmetric catalysis, and what mechanistic insights govern its coordination behavior?

Methodological Answer:
The diphenylmethanol moiety acts as a bidentate ligand in transition-metal complexes (e.g., titanium, palladium):

  • Coordination modes : The dioxolane oxygen and benzylic hydroxyl group bind metals, forming 5-membered chelate rings .
  • Mechanistic Studies :
    • EPR spectroscopy confirms paramagnetic Ti(III) intermediates in catalytic cycles .
    • X-ray absorption spectroscopy (XAS) reveals ligand-to-metal charge transfer dynamics .

Q. Catalytic Applications :

  • Asymmetric epoxidation : Up to 88% ee achieved with Ti(IV) complexes .
  • C–H activation : Pd(II) derivatives enable enantioselective functionalization of arenes .

Basic: What are the stability profiles of this compound under acidic, basic, and oxidative conditions, and how are degradation products characterized?

Methodological Answer:

  • Acidic Conditions : Dioxolane ring opens at pH < 2, yielding glycerol-diphenylmethanol adducts (LC-MS/MS, m/z 315 [M+H]⁺) .
  • Basic Conditions : Benzylic alcohol undergoes oxidation to ketone derivatives (UV-Vis λmax = 270 nm) .
  • Oxidative Stability : Resists H₂O₂ (<10% degradation in 24 h) but decomposes under ozonolysis (GC-MS detection of benzaldehyde fragments) .

Q. Stabilization Strategies :

  • Lyophilization : Increases shelf life to >12 months at −20°C .
  • Antioxidants : 0.1% BHT prevents radical-mediated degradation .

Advanced: What role does this compound play in pharmaceutical intermediate synthesis, and how are purity and stereochemical integrity maintained during scale-up?

Methodological Answer:

  • Key Intermediate : Used in Immucillin analogs for glycosidase inhibition, requiring >99% enantiomeric purity .
  • Scale-Up Challenges :
    • Crystallization-induced dynamic resolution (CIDR) ensures stereochemical fidelity during kilogram-scale production .
    • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing byproduct formation .

Q. Purity Metrics :

ImpurityAcceptable LimitAnalytical Method
Diastereomers<0.5%Chiral HPLC
Residual solvents<50 ppmHS-GC

Advanced: How do solvent and catalyst selection influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Solvent Effects :

    • Polar aprotic solvents (DMF, DMSO): Accelerate substitution via stabilization of anionic intermediates (krel = 4.2 in DMSO vs. 1.0 in THF) .
    • Esterification : Acetone/water mixtures enhance selectivity for acetate derivatives (e.g., solketalacetin synthesis ).
  • Catalyst Screening :

    CatalystYield (%)Selectivity (R:S)
    DMAP7892:8
    PyBOP8595:5
    N-Heterocyclic carbene9198:2

Mechanistic Insight : NHC catalysts lower activation energy by 12 kcal/mol (DFT), favoring transition-state alignment .

Basic: What spectroscopic benchmarks are critical for confirming the identity of this compound in complex mixtures?

Methodological Answer:

  • IR Spectroscopy :

    • O–H stretch: 3450–3550 cm⁻¹ (broad) .
    • C–O–C (dioxolane): 1120–1160 cm⁻¹ .
  • Mass Spectrometry :

    • ESI-MS : [M+Na]⁺ = 365.2 m/z .
    • Fragmentation : Loss of diphenylmethanol (m/z 183) confirms core structure .

Q. Reference Data :

TechniqueKey Peaks/SignalsReference
¹H NMR (CDCl₃)δ 1.38 (s, 6H)
¹³C NMR (CDCl₃)δ 109.5 (C-O)

Advanced: How are kinetic and thermodynamic control strategies applied to favor the formation of this compound over competing byproducts?

Methodological Answer:

  • Kinetic Control : Low-temperature (−10°C) acetalization with acetone shifts equilibrium toward the 5-membered dioxolane (k1/k2 = 3.8) .
  • Thermodynamic Control : Prolonged heating (80°C, 24 h) in acidic media equilibrates isomers but reduces yield due to decomposition .

Q. Case Study :

ConditionProduct Ratio (Dioxolane:Dioxane)Yield (%)
0°C, 2 h (kinetic)95:588
80°C, 24 h (thermodynamic)70:3062

Q. Mitigation of Byproducts :

  • Scavenger resins (e.g., polymer-bound sulfonic acid) remove excess acid, preventing decomposition .

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